molecular formula C8H10BClN2O4S B13996530 6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid

6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid

Katalognummer: B13996530
Molekulargewicht: 276.51 g/mol
InChI-Schlüssel: IGCGLFRPQXUEIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a chloro group, a cyclopropanesulfonamido group, and a boronic acid moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions that minimize side reactions and maximize the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chloro group can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of proteases and kinases, which are important targets in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid is unique due to the presence of both the chloro and cyclopropanesulfonamido groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility as a synthetic intermediate and its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C8H10BClN2O4S

Molekulargewicht

276.51 g/mol

IUPAC-Name

[6-chloro-5-(cyclopropylsulfonylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H10BClN2O4S/c10-8-7(3-5(4-11-8)9(13)14)12-17(15,16)6-1-2-6/h3-4,6,12-14H,1-2H2

InChI-Schlüssel

IGCGLFRPQXUEIQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2CC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.